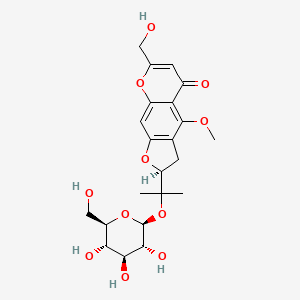

Cimifugin 4'-O-β-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cimifugin 4’-O-beta-D-glucopyranoside is a derivative of cimifugin, a natural compound found in the roots of certain plants such as Cimicifuga foetida. This compound is known for its anti-inflammatory and immunosuppressive properties . It has a molecular formula of C22H28O11 and a molecular weight of 468.46 g/mol .

Applications De Recherche Scientifique

Cimifugin 4’-O-beta-D-glucopyranoside has a wide range of scientific research applications:

Mécanisme D'action

- In AD, keratinocyte hypertrophy, mast cell infiltration, and the secretion of inflammatory factors by T helper cells 2 (Th2) and macrophages play crucial roles. Cimifugin modulates these processes by interacting with specific cellular components .

Target of Action

Mode of Action

Analyse Biochimique

Biochemical Properties

The compound is known to interact with various biomolecules, but the specific enzymes, proteins, and other biomolecules it interacts with are not clearly identified .

Cellular Effects

It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cimifugin 4’-O-beta-D-glucopyranoside typically involves the glycosylation of cimifugin with a suitable glucosyl donor. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process .

Industrial Production Methods

it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Cimifugin 4’-O-beta-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cimifugin: The parent compound, known for its anti-inflammatory properties.

Norimifugin: Another derivative with similar biological activities.

5-O-Methylvisamminol: A related compound with anti-inflammatory effects.

Uniqueness

Cimifugin 4’-O-beta-D-glucopyranoside is unique due to its glycosylated structure, which can enhance its solubility and bioavailability compared to its parent compound . This modification can also influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Activité Biologique

Cimifugin 4'-O-beta-D-glucopyranoside is a glycosylated derivative of cimifugin, a compound derived from the traditional Chinese medicinal herb black cohosh (Actaea racemosa). This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects. This article provides a comprehensive overview of the biological activity of Cimifugin 4'-O-beta-D-glucopyranoside, supported by relevant research findings and data.

- Molecular Formula : C22H28O11

- Molecular Weight : 468.45 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in organic solvents such as chloroform and dimethyl sulfoxide

1. Antioxidant Activity

Research indicates that Cimifugin 4'-O-beta-D-glucopyranoside exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in various biological systems. This activity is crucial for preventing cellular damage and may contribute to its broader therapeutic potential.

2. Anti-inflammatory Effects

Cimifugin has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which plays a central role in inflammation. This inhibition can prevent osteoclastogenesis and periprosthetic osteolysis, suggesting potential applications in treating inflammatory diseases .

3. Anticancer Potential

Cimifugin 4'-O-beta-D-glucopyranoside shows promise in cancer treatment, particularly concerning gastric cancer (GC). Studies have indicated that it inhibits the proliferation, migration, and invasion of GC cells (MKN28), acting on critical metabolic pathways such as folate biosynthesis and steroid hormone metabolism . Key findings include:

- Cell Proliferation Inhibition : Significant reduction in MKN28 cell viability.

- Migration and Invasion Suppression : Notable decrease in invasive behavior of cancer cells.

- Target Interaction : Binding to core targets like AKR1C2, MAOB, and PDE2A suggests a multi-target therapeutic strategy against GC .

Comparative Analysis with Related Compounds

The following table summarizes the structural and biological comparisons between Cimifugin 4'-O-beta-D-glucopyranoside and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cimifugin | C21H26O10 | Parent compound with similar biological activities |

| Prim-O-glucosylcimifugin | C22H30O12 | Enhanced solubility and bioavailability |

| 4'-O-beta-D-glucosyl-5-O-methylvisamminol | C23H32O12 | Stronger antioxidant activity |

| Chlorogenic Acid | C16H18O9 | Potent antioxidant properties without glycosylation |

| Rosmarinic Acid | C18H16O8 | Strong anti-inflammatory effects |

The glycosylation of Cimifugin enhances its solubility and bioactivity compared to its non-glycosylated counterparts, making it a compelling candidate for further pharmacological research.

Case Studies and Research Findings

- Gastric Cancer Research :

- Inflammatory Disease Models :

-

Antioxidant Efficacy :

- Various assays confirmed the compound's ability to scavenge free radicals, reinforcing its role in combating oxidative stress-related diseases.

Propriétés

IUPAC Name |

(2S)-7-(hydroxymethyl)-4-methoxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O11/c1-22(2,33-21-19(28)18(27)17(26)14(8-24)32-21)15-5-10-12(31-15)6-13-16(20(10)29-3)11(25)4-9(7-23)30-13/h4,6,14-15,17-19,21,23-24,26-28H,5,7-8H2,1-3H3/t14-,15+,17-,18+,19-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATAXBHNGRMKLI-OOBAEQHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.